molecular formula C24H23NO4 B2374674 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid CAS No. 306967-37-3

2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid

Cat. No.: B2374674
CAS No.: 306967-37-3
M. Wt: 389.451
InChI Key: PGJVHPHCIWSPOX-UHFFFAOYSA-N
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Description

The compound 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid belongs to a class of rigid pentacyclic structures characterized by a fused ethanoanthracene-dicarboximide core. This core imparts significant conformational rigidity, which influences molecular interactions and stability .

Properties

IUPAC Name

2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-12(2)11-17(24(28)29)25-22(26)20-18-13-7-3-4-8-14(13)19(21(20)23(25)27)16-10-6-5-9-15(16)18/h3-10,12,17-21H,11H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJVHPHCIWSPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H16N2O6C_{25}H_{16}N_{2}O_{6} with a molecular weight of 440.41 g/mol. The structure features a pentacyclic framework which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this structure exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant activity against both aerobic and anaerobic bacteria including Staphylococcus aureus, Escherichia coli, and Bacteroides fragilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1S. aureus64 mg/L
Compound 2E. coli128 mg/L
Compound 3B. fragilis64 mg/L

These findings suggest that the structural characteristics of the compound contribute to its efficacy against various microbial strains.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against pathogens such as Candida albicans. The MIC values for antifungal activity were comparable to those observed for antibacterial effects .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. The pentacyclic structure may facilitate interactions with bacterial membranes or enzymes critical for survival.

Study on Antimicrobial Efficacy

A recent study synthesized five derivatives of similar compounds and evaluated their antimicrobial activities . Among these derivatives, one compound exhibited broad-spectrum activity against both aerobic and anaerobic bacteria at low concentrations.

Comparative Analysis

Comparative studies with other known antimicrobial agents revealed that compounds related to the pentacyclic framework displayed superior efficacy against resistant strains of bacteria . This positions them as promising candidates for further development in antimicrobial therapies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-nitrobenzoic acid derivative (MW 440.41) contains a strong electron-withdrawing nitro group, which may reduce solubility but enhance electrophilic reactivity . N-substituted imides (e.g., piperazine-containing analogs) demonstrated selective antimicrobial activity against Gram-positive bacteria (MIC = 64–128 mg/L for Derivative 22), highlighting the role of substituent bulk and polarity in bioactivity . The 17-hydroxy-1,8-dimethyl analog exhibited a rigid "roof-shaped" geometry with planar angles of 124.9° between aromatic rings, stabilized by O—H⋯O hydrogen bonds.

Physical and Safety Properties :

  • Storage Conditions : Most derivatives require low-temperature storage (-20°C for long-term), indicating thermal instability .
  • Hazard Profiles : Benzoic acid derivatives (e.g., 2-(...yl)benzoic acid) are associated with skin/eye irritation (GHS Category 2) and acute oral toxicity (H302), necessitating stringent handling protocols .

Research Findings and Structural Insights

Crystallographic Analysis

The 17-hydroxy-1,8-dimethyl derivative crystallizes in the monoclinic P21/n space group with unit cell parameters a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, and β = 97.39°. Hydrogen bonding (O—H⋯O) forms 1D chains along the [010] direction, while C—H⋯O and C—H⋯C interactions stabilize the 3D lattice. This rigidity is conserved across the pentacyclic family, suggesting similar packing behavior for the target compound .

Pharmacological Potential

While anxiolytic activity was noted for the 17-hydroxy derivative , the target compound’s carboxylic acid group may improve bioavailability compared to ester or amide analogs, making it a candidate for further drug development.

Preparation Methods

Synthesis of the Pentacyclic Core Structure

The azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaen-16,18-dione core is synthesized via a cyclization reaction starting from a polycyclic imide precursor. The procedure involves dissolving the imide (1.0 mmol) in acetone (30 mL) with powdered anhydrous potassium carbonate (0.01 mol) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A chloroalkylamine (e.g., 2-chloroethylamine, 0.01 mol) is added, and the mixture is heated at reflux for 8–14 hours. Post-reaction, the inorganic residue is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified via column chromatography using chloroform/methanol (50:0.2 v/v) as the eluent, yielding the pentacyclic amine intermediate as a hydrochloride salt after crystallization from methanol/diethyl ether.

Key Analytical Data for Core Intermediate

  • 1H NMR (300 MHz, DMSO-d6): δ 2.61 (8H, m, CH3 and C1′-H), 3.30 (4H, m, C15-H and C19-H), 7.18–7.69 (8H, m, aromatic protons).
  • Mass Spectrometry: m/z 389.2 [M+H]+.

Synthesis of 4-Methylpentanoic Acid via Malonic Ester Synthesis

The 4-methylpentanoic acid moiety is prepared using the malonic ester synthesis. Diethyl malonate (1.0 mmol) is treated with sodium ethoxide (1.2 mmol) in anhydrous ethanol to generate the sodium enolate. Isobutyl bromide (1.1 mmol) is added for alkylation, and the mixture is stirred at room temperature for 12 hours. The alkylated product undergoes hydrolysis with aqueous HCl (6 M) and subsequent decarboxylation at 120°C to yield 4-methylpentanoic acid.

Reaction Scheme

  • Enolate Formation:
    $$ \text{CH}2(\COOEt)2 + \text{NaOEt} \rightarrow \text{CH}(\COOEt)_2^-\text{Na}^+ + \text{EtOH} $$
  • Alkylation:
    $$ \text{CH}(\COOEt)2^-\text{Na}^+ + (\text{CH}2)2\text{CHCH}2\text{Br} \rightarrow \text{CH}(\COOEt)2(\text{CH}2\text{CH}(\text{CH}3)2) $$
  • Hydrolysis and Decarboxylation:
    $$ \text{CH}(\COOEt)2(\text{CH}2\text{CH}(\text{CH}3)2) \xrightarrow{\text{HCl, heat}} \text{CH}2(\text{CH}2\text{CH}(\text{CH}3)2)\text{COOH} $$

Coupling of the Pentacyclic Amine with 4-Methylpentanoic Acid

The final step involves forming an amide bond between the pentacyclic amine and 4-methylpentanoic acid. The amine hydrochloride (1.0 mmol) is neutralized with triethylamine (1.2 mmol) in dry dichloromethane. 4-Methylpentanoic acid (1.1 mmol) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) under nitrogen atmosphere. The reaction is stirred at 25°C for 24 hours, followed by aqueous workup and purification via recrystallization from ethanol/diethyl ether.

Optimization Considerations

  • Catalyst Selection: DBU enhances nucleophilic substitution efficiency in the pentacyclic core synthesis.
  • Coupling Reagents: EDC/HOBt minimizes racemization and improves amide bond yield.

Analytical Validation of the Final Product

The synthesized compound is characterized using spectroscopic and chromatographic techniques:

  • 1H NMR (300 MHz, DMSO-d6): δ 1.09 (6H, t, CH3), 2.19 (2H, m, C1′-H), 3.47 (1H, dd, J = 11.4 Hz, J = 8.4 Hz, C19-H), 7.04–7.65 (8H, m, aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS): m/z 474.8 [M+H]+ (calculated for C25H15ClN2O6).

Challenges and Mitigation Strategies

  • Steric Hindrance: The pentacyclic core’s rigidity necessitates prolonged reaction times (8–14 hours) for complete alkylation.
  • Acid Sensitivity: Mild hydrolysis conditions (room temperature, dilute HCl) prevent decomposition of the nitro and keto groups.
  • Purification: Column chromatography with chloroform/methanol gradients resolves closely eluting intermediates.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Reference
Core Synthesis DBU, K2CO3, acetone, reflux 72%
Malonic Ester Alkylation NaOEt, isobutyl bromide 85%
Amide Coupling EDC, HOBt, DCM, 25°C 64%

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography is critical for resolving stereochemistry. For example, a related azapentacyclo compound (17-hydroxy-1,8-dimethyl derivative) was analyzed using MoKα radiation (λ = 0.71073 Å) with θmax = 25.2°, θmin = 2.9°, and a P21/n space group. Key bond angles (e.g., O2–C2–N1 = 123.39°) and torsion parameters were derived via full-matrix least-squares refinement (R = 0.036) .
  • NMR spectroscopy (1H/13C) can validate hydrogen environments and carbon frameworks. For derivatives, coupling constants and chemical shifts (e.g., δ ~2.0–3.5 ppm for methyl groups) help confirm substituent positions .

Q. How is the compound synthesized, and what are common intermediates?

Methodological Answer:

  • The core azapentacyclo framework is synthesized via multistep annulation , starting with cycloaddition reactions. A related compound was prepared using Knoevenagel condensation followed by intramolecular Diels-Alder cyclization to form the pentacyclic backbone .
  • Key intermediates include α,β-unsaturated ketones and azabicyclic precursors . For derivatives like the 4-fluorophenylhexanamide analog (CAS 473800-76-9), coupling reactions with activated esters (e.g., HATU-mediated amidation) are used .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize reaction pathways for derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient diketone groups in the azapentacyclo core may guide regioselective modifications .
  • Reaction path search algorithms (e.g., using quantum chemical calculations) can model transition states for cyclization steps, reducing trial-and-error experimentation. ICReDD’s approach combines computational screening with experimental validation to accelerate discovery .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with calculated values (e.g., using ACD/Labs or Gaussian). For crystallography, verify unit cell parameters (e.g., a = 13.904 Å vs. literature analogs) and hydrogen bonding networks .
  • Dynamic disorder analysis : In cases of conflicting bond angles (e.g., C3–C12–C20 = 111.94° vs. 113.32°), refine models with anisotropic displacement parameters and check for twinning or partial occupancy .

Q. What strategies mitigate challenges in functionalizing the azapentacyclo core?

Methodological Answer:

  • Protecting groups : Temporarily shield reactive diketone moieties (e.g., using silyl ethers) during alkylation or acylation steps .
  • Directed C–H activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to achieve site-selective modifications .

Q. How is the compound’s biological activity evaluated in preclinical studies?

Methodological Answer:

  • In vitro assays : Screen for anxiolytic activity via GABA receptor binding (IC50) or kinase inhibition (e.g., using fluorescence polarization) .
  • ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell monolayers) to prioritize derivatives .

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